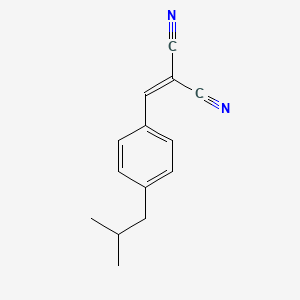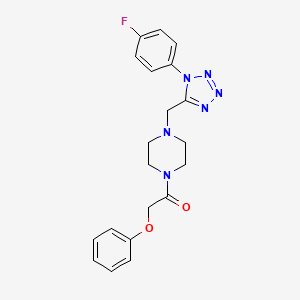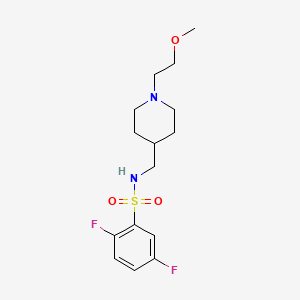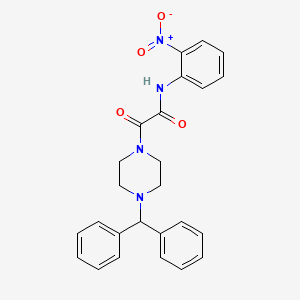
(4-Isobutylbenzylidene)malononitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Isobutylbenzylidene)malononitrile is an organic compound that belongs to the class of benzylidenemalononitriles. These compounds are characterized by the presence of a benzylidene group attached to a malononitrile moiety. This compound is known for its applications in various fields, including pharmaceuticals, specialty chemicals, and biotechnology.
准备方法
Synthetic Routes and Reaction Conditions: The primary method for synthesizing (4-Isobutylbenzylidene)malononitrile is through the Knoevenagel condensation reaction. This reaction involves the condensation of an aldehyde (in this case, 4-isobutylbenzaldehyde) with malononitrile in the presence of a base catalyst. The reaction typically occurs in an organic solvent such as ethyl acetate, and the conditions include a temperature of around 60°C and a catalyst loading of 2.5 × 10^-4 g/cm^3 .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but often employs more efficient and scalable methods. For instance, the use of solid base catalysts like Ti-Al-Mg hydrotalcite has been shown to enhance the reaction’s selectivity and yield . The process is considered green and eco-friendly due to the use of reusable catalysts and mild reaction conditions.
化学反应分析
Types of Reactions: (4-Isobutylbenzylidene)malononitrile primarily undergoes condensation reactions, particularly the Knoevenagel condensation. It can also participate in various substitution reactions due to the presence of the benzylidene group.
Common Reagents and Conditions:
Knoevenagel Condensation: Involves aldehydes and malononitrile with a base catalyst (e.g., piperidine) in an organic solvent.
Substitution Reactions: Can occur under basic or acidic conditions, depending on the substituents involved.
Major Products: The major product of the Knoevenagel condensation is this compound itself. Other products can include various substituted benzylidenemalononitriles, depending on the starting aldehyde used .
科学研究应用
(4-Isobutylbenzylidene)malononitrile has a wide range of applications in scientific research:
作用机制
The mechanism of action of (4-Isobutylbenzylidene)malononitrile primarily involves its participation in the Knoevenagel condensation reaction. The reaction mechanism includes the formation of an enol intermediate, which reacts with the aldehyde to form an aldol intermediate. This intermediate then undergoes base-induced elimination to yield the final product . The compound’s effects in biological systems are attributed to its ability to interact with specific molecular targets, such as enzymes and receptors, thereby modulating their activity .
相似化合物的比较
Benzylidenemalononitrile: A closely related compound with similar chemical properties and applications.
Substituted Benzylidenemalononitriles: Compounds with various substituents on the benzylidene ring, which can alter their chemical reactivity and biological activity.
Uniqueness: (4-Isobutylbenzylidene)malononitrile is unique due to the presence of the isobutyl group, which can influence its chemical reactivity and biological properties. This structural feature distinguishes it from other benzylidenemalononitriles and can lead to different applications and effects .
属性
IUPAC Name |
2-[[4-(2-methylpropyl)phenyl]methylidene]propanedinitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2/c1-11(2)7-12-3-5-13(6-4-12)8-14(9-15)10-16/h3-6,8,11H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKGDFRFAPCRSRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C=C(C#N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(4-methoxyphenyl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2857183.png)

![5-Chloro-6-(2,3-dichlorophenoxy)-1H-benzo[d]imidazol-2(3H)-one](/img/new.no-structure.jpg)

![N-[(1S,9AR)OCTAHYDRO-2H-QUINOLIZIN-1-YLMETHYL]-N-ISOPROPYLAMINE](/img/structure/B2857191.png)
![2-(2H-1,3-benzodioxol-5-yl)-N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2857192.png)
![3-chloro-2-methyl-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}benzene-1-sulfonamide](/img/structure/B2857193.png)
![3-(2'-Fluoro[1,1'-biphenyl]-2-yl)prop-2-enoic acid](/img/structure/B2857194.png)

![6-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}-N-[(pyridin-2-yl)methyl]hexanamide](/img/structure/B2857197.png)
![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2857199.png)

![1-(2-(2-Hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2857204.png)
![2-[(3-nitropyridin-2-yl)sulfanyl]-4-[(E)-2-phenylethenyl]pyrimidine](/img/structure/B2857206.png)
